Dichapetalin J
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Overview
Description
Dichapetalin J is a natural triterpenoid compound belonging to the class of dichapetalins, which are characterized by their unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. These compounds are primarily found in the genera Dichapetalum and Ph, and have garnered attention due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichapetalin J typically involves complex organic reactions starting from simpler precursors. The process may include multiple steps such as cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological methods using microbial or plant cell cultures. These methods can provide a sustainable and scalable approach to producing the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: Dichapetalin J can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Research has shown that Dichapetalin J exhibits cytotoxic activity against certain cancer cell lines.
Medicine: Its anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism by which Dichapetalin J exerts its effects involves interactions with specific molecular targets and pathways. For example, its cytotoxic activity may be attributed to the induction of apoptosis in cancer cells through the activation of certain signaling pathways. The anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Oleanolic acid
Ursolic acid
Betulinic acid
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Properties
CAS No. |
876610-27-4 |
---|---|
Molecular Formula |
C39H52O7 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C39H52O7/c1-22(19-40)14-26-16-27(34(43)46-26)28-11-13-38-20-39(28,38)33(42)18-31-35(2)12-10-24-15-29(23-6-8-25(44-5)9-7-23)45-21-36(24,3)30(35)17-32(41)37(31,38)4/h6-10,14,26-33,40-42H,11-13,15-21H2,1-5H3/b22-14+/t26-,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+,39+/m0/s1 |
InChI Key |
KOTGYKATMONDCA-YZSQOBSSSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)O)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)O)CO |
Origin of Product |
United States |
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